

GT-055: A Technical Guide to its Effects on Gram-negative Bacteria

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Compound of Interest

Compound Name: GT-055

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Abstract

GT-055 is a novel, non- β -lactam β -lactamase inhibitor belonging to the diazabicyclooctane class.[1] It is under development in combination with the siderophore cephalosporin, GT-1, to combat multidrug-resistant (MDR) Gram-negative bacteria. This technical guide provides an in-depth overview of the intrinsic activity of **GT-055**, its mechanism of action, and detailed experimental protocols for its evaluation. While primarily designed as a β -lactamase inhibitor, **GT-055** exhibits intrinsic antibacterial activity against certain Gram-negative species, primarily through the inhibition of Penicillin-Binding Protein 2 (PBP2). This document summarizes the available quantitative data, outlines key experimental methodologies, and presents visual representations of its mechanism and relevant workflows to support further research and development.

Intrinsic Antibacterial Activity of GT-055

GT-055 demonstrates intrinsic antibacterial activity against several clinically relevant Gram-negative bacteria, particularly within the Enterobacteriaceae family. This activity is independent of its β -lactamase inhibition and is attributed to its interaction with essential bacterial enzymes.

Minimum Inhibitory Concentrations (MICs)

The intrinsic activity of **GT-055** has been evaluated against various Gram-negative isolates. The following tables summarize the available Minimum Inhibitory Concentration (MIC) data.

Table 1: Intrinsic Activity of **GT-055** against Escherichia coli and Klebsiella pneumoniae

Organism	MIC Range (µg/mL)	Reference
Escherichia coli	2 - 8	[1][2]
Klebsiella pneumoniae	2 - 8	[1][2]

Table 2: In Vitro Activity of **GT-055** against a Panel of Gram-negative Isolates

Organism (N)	MIC ₅₀ (µg/mL)	MIC ₉₀ (µg/mL)	MIC Range (µg/mL)
Escherichia coli (200)	4	8	≤0.5 - 16
Klebsiella pneumoniae (200)	4	8	≤0.5 - 32
Other Enterobacteriaceae (200)	8	16	≤0.5 - >32
Pseudomonas aeruginosa (200)	16	32	≤0.5 - >32
Acinetobacter baumannii (200)	>32	>32	2 - >32
Data from a 2018 study on recent clinical isolates from the USA.			

It is noteworthy that **GT-055** exhibits limited to no intrinsic activity against Acinetobacter spp., with MIC values reported to be greater than 256 µg/mL in some studies.[1]

Mechanism of Action

The primary mechanism of action for the intrinsic antibacterial activity of **GT-055** is the inhibition of Penicillin-Binding Protein 2 (PBP2), a crucial enzyme involved in the synthesis of the bacterial cell wall.[2] As a diazabicyclooctane, **GT-055** can also inhibit a broad spectrum of serine β -lactamases, which is its primary function when used in combination with a β -lactam antibiotic.

Inhibition of Penicillin-Binding Protein 2 (PBP2)

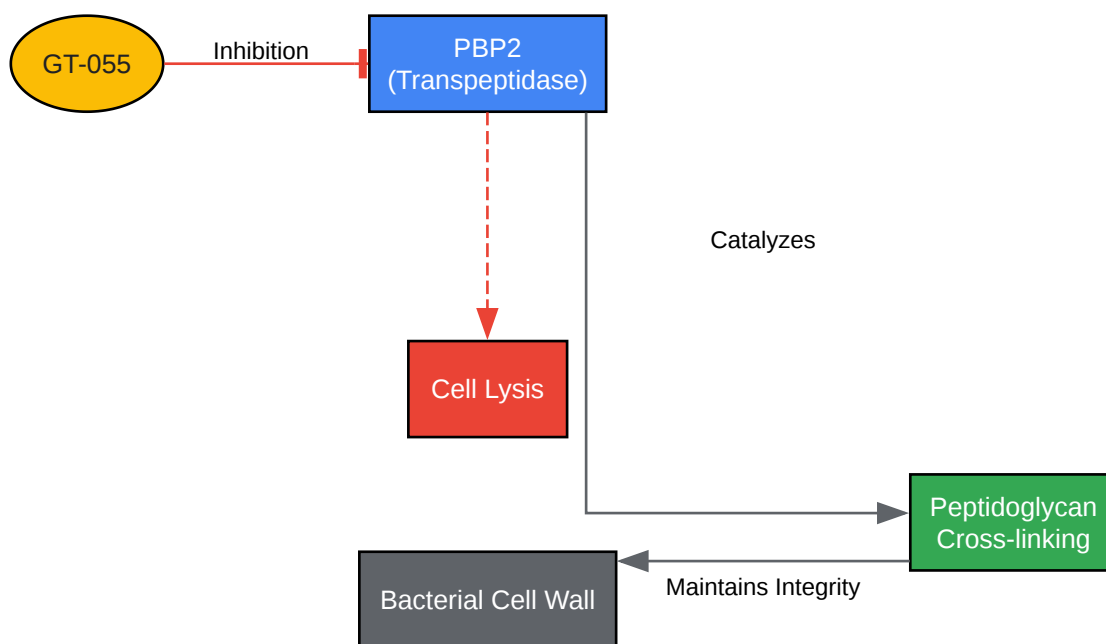
PBP2 is a transpeptidase that plays a vital role in the cross-linking of peptidoglycan, a major component of the bacterial cell wall. By binding to and inhibiting PBP2, **GT-055** disrupts cell wall synthesis, leading to bacterial cell death. This mode of action is particularly effective in *E. coli* and *K. pneumoniae*.

Inhibition of β -Lactamases

When combined with a β -lactam antibiotic such as GT-1, **GT-055** protects the antibiotic from degradation by β -lactamase enzymes produced by resistant bacteria. **GT-055** is a potent inhibitor of Ambler Class A, C, and D serine β -lactamases, including common variants like TEM, SHV, and CTX-M.

Signaling Pathway of PBP2 Inhibition

The following diagram illustrates the mechanism of **GT-055** in inhibiting bacterial cell wall synthesis through the targeting of PBP2.



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Mechanism of **GT-055** intrinsic activity.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the efficacy and mechanism of **GT-055**.

Antibiotic Susceptibility Testing

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

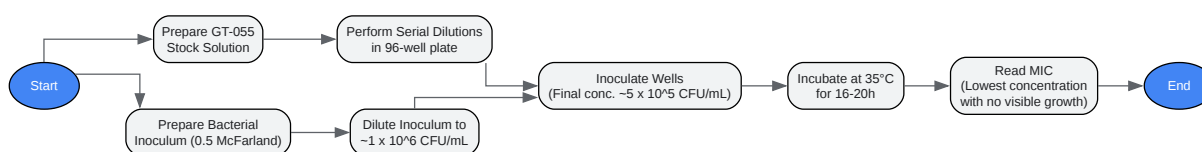
Materials:

- **GT-055** powder
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Bacterial inoculum (prepared to a 0.5 McFarland standard and then diluted)
- 96-well microtiter plates
- Incubator ($35^{\circ}\text{C} \pm 2^{\circ}\text{C}$)

- Spectrophotometer or plate reader

Procedure:

- Prepare a stock solution of **GT-055** in a suitable solvent (e.g., sterile distilled water or DMSO).
- Perform serial two-fold dilutions of **GT-055** in CAMHB in the wells of a 96-well plate to achieve a range of concentrations.
- Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5×10^5 CFU/mL in each well.
- Add the diluted bacterial suspension to each well containing the **GT-055** dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
- Incubate the plates at $35^\circ\text{C} \pm 2^\circ\text{C}$ for 16-20 hours.
- Determine the MIC as the lowest concentration of **GT-055** that completely inhibits visible growth of the organism.



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Workflow for MIC determination.

Penicillin-Binding Protein 2 (PBP2) Binding Affinity Assay

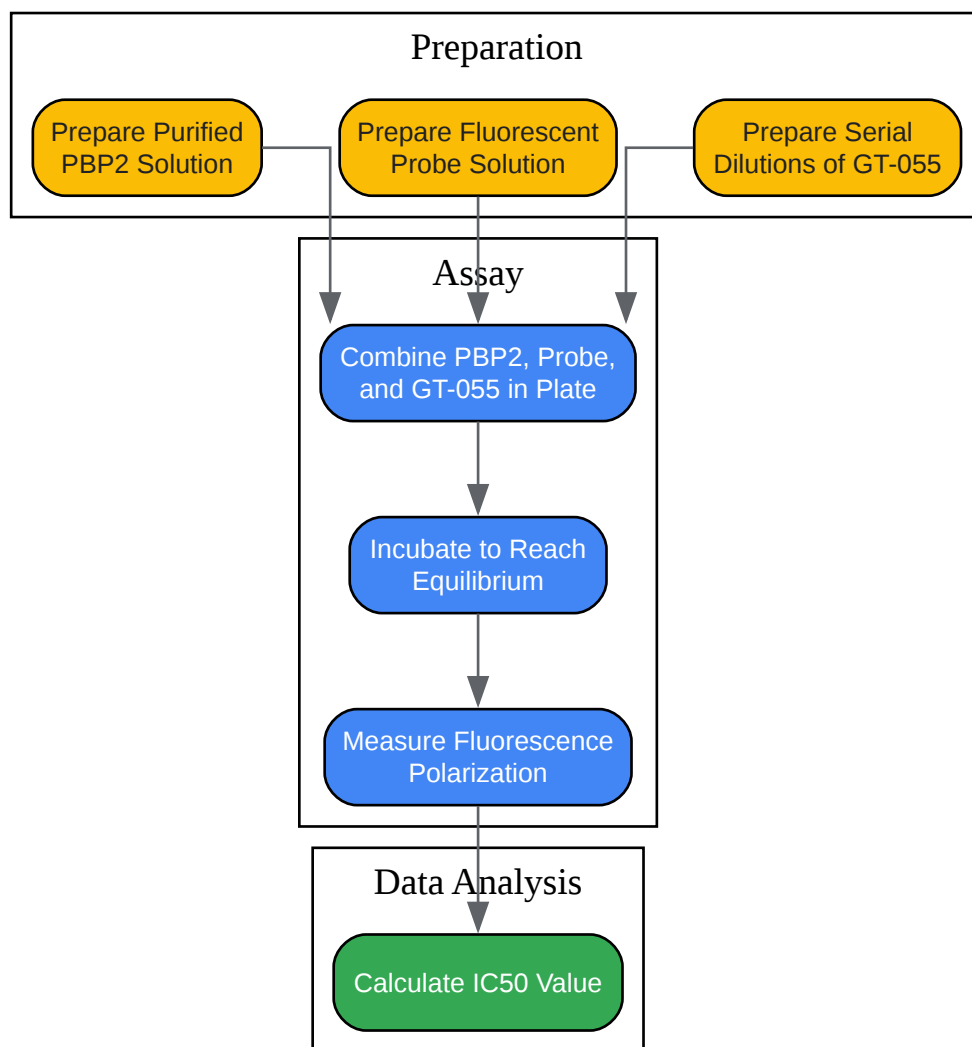
This protocol describes a competitive binding assay using fluorescence polarization to determine the affinity of **GT-055** for PBP2.

Materials:

- Purified PBP2 enzyme
- Fluorescently labeled β -lactam probe (e.g., Bocillin™ FL)
- **GT-055**
- Assay buffer (e.g., phosphate-buffered saline)
- Black, low-volume 384-well microplates
- Fluorescence polarization plate reader

Procedure:

- Prepare a solution of purified PBP2 in the assay buffer.
- Prepare serial dilutions of **GT-055**.
- In the microplate wells, combine the PBP2 solution, the fluorescent probe (at a fixed concentration), and the different concentrations of **GT-055**. Include control wells with no inhibitor and wells with no PBP2.
- Incubate the plate at room temperature for a sufficient time to allow the binding to reach equilibrium.
- Measure the fluorescence polarization of each well using a plate reader.
- The data is then used to calculate the IC₅₀ value, which is the concentration of **GT-055** that displaces 50% of the fluorescent probe from PBP2.



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Workflow for PBP2 binding affinity assay.

β -Lactamase Inhibition Kinetics

This protocol outlines a method to determine the inhibition kinetics of **GT-055** against a specific β -lactamase.

Materials:

- Purified β -lactamase enzyme (e.g., KPC-2, CTX-M-15)
- **GT-055**

- Chromogenic β -lactam substrate (e.g., nitrocefin)
- Assay buffer (e.g., phosphate buffer with 0.01% Triton X-100)
- 96-well microtiter plates
- Spectrophotometer or plate reader capable of kinetic measurements

Procedure:

- Prepare solutions of the purified β -lactamase and **GT-055** in the assay buffer.
- Pre-incubate the β -lactamase with various concentrations of **GT-055** for a defined period.
- Initiate the reaction by adding the chromogenic substrate (e.g., nitrocefin) to the wells.
- Immediately measure the change in absorbance over time at the appropriate wavelength for the substrate (e.g., 486 nm for nitrocefin).
- The initial reaction velocities are calculated from the kinetic reads.
- The data is then used to determine the inhibition constant (K_i) and the mechanism of inhibition (e.g., competitive, non-competitive).

Conclusion

GT-055 is a promising β -lactamase inhibitor with the added benefit of intrinsic antibacterial activity against key Gram-negative pathogens. Its primary intrinsic mechanism, the inhibition of PBP2, disrupts bacterial cell wall synthesis. The provided data and experimental protocols offer a foundational guide for researchers and drug development professionals to further investigate the potential of **GT-055** in combating the growing threat of antibiotic resistance. Further studies are warranted to fully elucidate its spectrum of β -lactamase inhibition and to explore its efficacy in more complex in vivo models.

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References

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- 2. Structural and Kinetic Characterization of Diazabicyclooctanes as Dual Inhibitors of Both Serine- β -Lactamases and Penicillin-Binding Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
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